N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core, a diethylaminoethyl side chain, and a 3-(trifluoromethyl)benzoyl group. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3OS.ClH/c1-3-26(4-2)12-13-27(20-25-17-10-5-6-11-18(17)29-20)19(28)15-8-7-9-16(14-15)21(22,23)24;/h5-11,14H,3-4,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEJCNYOGPUTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, synthetic strategies, and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Functional Groups
- Benzothiazole : Contributes to antimicrobial and anticancer properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Diethylamino group : Potentially increases bioavailability and solubility.
Anticancer Activity
Research has indicated that compounds containing the benzothiazole scaffold exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various benzothiazole derivatives that showed potent activity against different cancer cell lines, including breast and lung cancer .
Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity. A review on benzothiazole analogues indicated that these compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, derivatives with similar structures showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of benzothiazole derivatives. The compound's ability to modulate neurotransmitter levels may provide therapeutic benefits in neurological disorders. A specific study focused on the anticonvulsant properties of similar compounds, suggesting a promising avenue for further research in epilepsy treatment .
Case Studies
- Anticancer Efficacy : A study reported that a related benzothiazole derivative exhibited an IC50 value of 0.5 µM against MCF-7 breast cancer cells, indicating strong antiproliferative effects .
- Antimicrobial Activity : Another investigation found that a compound structurally similar to this compound had an MIC of 2 µg/mL against MRSA, outperforming standard antibiotics .
- Neuropharmacological Studies : Research on related compounds revealed significant reductions in seizure frequency in animal models, suggesting potential for treating epilepsy .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements are compared to analogs in Table 1:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Observations:
- Diethylaminoethyl Side Chain: This group, absent in simpler analogs (e.g., ), contributes to cationic character in its protonated form, aiding solubility and interaction with biological targets .
- Hydrochloride Salt : Unlike neutral analogs (e.g., ), the salt form improves aqueous solubility, critical for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
